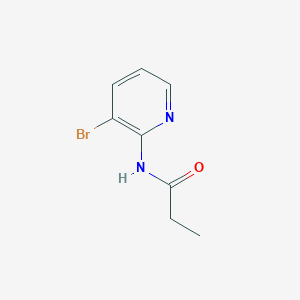

N-(3-bromopyridin-2-yl)propanamide

Description

N-(3-Bromopyridin-2-yl)propanamide is a brominated pyridine derivative with a propanamide functional group. The bromine atom at the 3-position of the pyridine ring enhances its electronic and steric properties, which are critical for binding to biological targets. For instance, the compound Flu-AM4, a derivative of flurbiprofen and a structural analogue of this compound, demonstrates competitive FAAH inhibition (Ki = 13 nM) and substrate-selective COX-2 inhibition .

Properties

IUPAC Name |

N-(3-bromopyridin-2-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-2-7(12)11-8-6(9)4-3-5-10-8/h3-5H,2H2,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBFERGNPPCOKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=CC=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-bromopyridin-2-yl)propanamide can be synthesized through several methods. One common approach involves the reaction of 3-bromopyridine with propanoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. Another method involves the use of 3-bromopyridine-2-carboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride, followed by reaction with propanamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromopyridin-2-yl)propanamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-(3-bromopyridin-2-yl)propanoic acid or reduction to form N-(3-bromopyridin-2-yl)propanol.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide.

Oxidation Reactions: Use oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Employ reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution Reactions: Yield substituted pyridine derivatives.

Oxidation Reactions: Produce carboxylic acids.

Reduction Reactions: Form alcohols.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

N-(3-bromopyridin-2-yl)propanamide serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, including pharmaceuticals and agrochemicals. The bromine atom enhances its reactivity, making it suitable for various substitution reactions and coupling processes.

Medicinal Chemistry

Drug Development

The compound is utilized in the development of new therapeutic agents. Its ability to interact with specific biological targets makes it a candidate for drug discovery. Notably, derivatives of this compound can be synthesized by modifying the bromine atom or the propanamide moiety to enhance biological activity.

Mechanism of Action

In medicinal chemistry, this compound may act by inhibiting key enzymes or receptors involved in disease processes. For instance, it has been observed to inhibit proteases or kinases, which are crucial in various signaling pathways related to inflammation and cancer progression .

Biological Studies

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that compounds with similar structures can target specific proteins involved in cell proliferation and survival, leading to therapeutic effects against cancer cells.

Case Study: Inhibition of p38 MAP Kinase

A recent study evaluated the inhibitory effects of this compound on p38 MAP kinase, a protein involved in inflammatory responses:

| Compound | % Inhibition | IC50 (μM) ± SEM |

|---|---|---|

| This compound | 85.36 | 0.031 ± 0.14 |

| SB203580 (reference) | - | 0.042 ± 0.27 |

This table illustrates the compound's potential as a therapeutic agent in inflammatory diseases, showing a significant inhibitory effect compared to a known inhibitor.

Mechanism of Action

The mechanism of action of N-(3-bromopyridin-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes such as fatty acid amide hydrolase or cyclooxygenase, modulating pain and inflammation pathways. The bromine atom and the amide group play crucial roles in binding to the active sites of these enzymes, thereby inhibiting their activity.

Comparison with Similar Compounds

Table 2: Physical and Chemical Properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-bromopyridin-2-yl)propanamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromopyridine derivatives are often prepared by reacting 3-bromo-2-aminopyridine with propionyl chloride in anhydrous conditions. Optimization includes controlling temperature (0–5°C to minimize side reactions) and using catalysts like HATU for amide bond formation . Purification via flash column chromatography (hexanes/EtOAc gradients) ensures high yield and purity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and N-H bends (~1550 cm⁻¹) .

- NMR : Use -NMR to confirm bromopyridine proton environments (δ 7.2–8.5 ppm) and propanamide methyl/methylene signals (δ 1.2–2.5 ppm) .

- X-ray Crystallography : Resolve crystal packing and confirm substituent positions, as demonstrated for structurally similar 3-bromo-N-(3,5-di-tert-butylphenyl)propanamide .

Advanced Research Questions

Q. How can researchers analyze structure-activity relationships (SAR) for bromopyridine-propanamide derivatives in biological systems?

- Methodology :

- Functional Group Modification : Replace the bromine atom with other halogens or substituents (e.g., methyl, nitro) to assess steric/electronic effects. For example, propanamide analogs with tert-butyl groups showed enhanced stability in SAR studies .

- Biological Assays : Test antiviral or enzyme inhibitory activity (e.g., using pseudomonal assays ). Compare IC₅₀ values to correlate substituent effects with potency .

Q. How can contradictory data on the biological activity of this compound be resolved?

- Methodology :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

- Metabolic Stability Testing : Use liver microsomes to evaluate compound degradation, as variations in metabolic rates may explain discrepancies .

- Dose-Response Curves : Perform triplicate experiments with statistical validation (p < 0.05) to confirm activity thresholds .

Q. What strategies mitigate side reactions during the synthesis of bromopyridine-propanamide derivatives?

- Methodology :

- Protecting Groups : Temporarily protect the pyridine nitrogen with Boc groups to prevent unwanted alkylation .

- Low-Temperature Reactions : Conduct acylation steps at 0–5°C to suppress hydrolysis or dimerization .

- Catalytic Systems : Use DMAP (4-dimethylaminopyridine) to enhance amide bond formation efficiency .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Calculate Fukui indices to identify electrophilic centers (e.g., bromine at C3 of pyridine) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways using software like Gaussian or ORCA .

- Docking Studies : Model interactions with biological targets (e.g., viral proteases) to guide functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.